molecular formula C11H11N3O2 B179898 ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1019-95-0

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B179898
CAS No.: 1019-95-0
M. Wt: 217.22 g/mol
InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 1 and an ethyl ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactivity and ability to undergo further functionalization. Its synthesis typically involves cyclocondensation reactions or alkylation of triazole precursors .

Properties

IUPAC Name

ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNIWJUEHOJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425083
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-95-0
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The most widely cited method involves the reaction of ethyl isocyanoacetate with benzenediazonium tetrafluoroborate under catalytic conditions. Liu et al. (2018) demonstrated that silver carbonate in 1,2-dichloroethane at 0°C for 6 hours achieves an 85% yield . The mechanism proceeds via a [3+2] cycloaddition, where the diazonium salt acts as an electrophilic partner, and the isocyanoacetate provides the triazole backbone.

Optimization Insights :

  • Catalyst : Silver carbonate outperforms other transition metals (e.g., Cu(I)) in minimizing side products.

  • Solvent : Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Subzero conditions suppress diazonium decomposition, improving regioselectivity.

This method’s scalability is limited by the cost of silver catalysts and the handling of explosive diazonium intermediates.

Cyclization of N-Acylamidrazones

A two-step synthesis from carboxylic acid hydrazides and ethyl thiooxamate was reported by researchers in 2015 . First, N-acylamidrazones are formed via nucleophilic acyl substitution. Subsequent cyclization with chloroanhydrides under mild conditions yields the triazole core.

Key Steps :

  • Amidrazone Formation :

    • Reactants: Carboxylic acid hydrazide + ethyl thiooxamate.

    • Conditions: Ethanol, reflux (12 hours).

  • Cyclization :

    • Reagent: Chloroanhydride of the parent carboxylic acid.

    • Conditions: Room temperature, 24 hours.

Advantages :

  • Avoids hazardous diazonium salts.

  • Yields up to 92% for 5-substituted variants .

  • Adaptable to diverse substituents by varying hydrazides.

Multicomponent Reactions (MCRs)

A one-pot, three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate was developed in 2023 . The process combines Knoevenagel condensation and Michael addition, followed by cyclodehydration.

Mechanistic Pathway :

  • Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an arylidene intermediate.

  • Michael Addition : Amino-triazole attacks the electrophilic β-carbon, forming a linear adduct.

  • Cyclization : Intramolecular lactamization yields the triazole-carboxylate.

Conditions :

  • Catalyst: Aminopropyl-functionalized silica (APTS).

  • Solvent: Ethanol, reflux (24 hours).

  • Yield: 78–85% for derivatives .

Flow Synthesis Approaches

Modern flow chemistry techniques address scalability challenges. A 2019 study described a telescoped synthesis using ethyl isocyanoacetate generated in situ . Key features include:

  • Reactor Design :

    • Static mixers ensure homogeneous mixing.

    • Heated coils (75°C, 26 min residence time) drive cyclization.

  • Workflow :

    • Continuous generation of ethyl isocyanoacetate.

    • Immediate reaction with diazonium salts in a segmented flow.

Benefits :

  • 95% conversion efficiency.

  • Reduced handling of unstable intermediates.

  • Scalable to kilogram-scale production .

Alternative Pathways from Carboxylic Acid Derivatives

A 2020 patent outlined a safer route avoiding diazonium intermediates . Oxalanilide hydrazine reacts with formamidine salts to form 1,2,4-triazole-3-formyl-N-phenylamine, which is hydrolyzed to the carboxylic acid and esterified.

Procedure :

  • Condensation : Oxalanilide hydrazine + formamidine acetate in n-butanol (145°C, 3–4 hours).

  • Hydrolysis : Alkaline solution (NaOH) with phase-transfer catalysts (triethyl benzyl ammonium chloride).

  • Esterification : Ethanol/H2SO4 to convert the acid to ethyl ester.

Yield : 81% overall .

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Cyclocondensation 85%0°C, Ag2CO3, 6 hoursHigh regioselectivityCostly catalyst, explosive intermediates
N-Acylamidrazone 92%Room temperature, 24 hoursMild conditions, versatileMulti-step synthesis
Multicomponent 78–85%Reflux, APTS, 24 hoursOne-pot efficiencyLong reaction time
Flow Synthesis 95%75°C, continuous flowScalable, reduced hazardsComplex equipment
Carboxylic Acid Route 81%145°C hydrolysis, phase-transferAvoids diazonium saltsRequires esterification step

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has been extensively studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research has demonstrated that this compound exhibits strong antimicrobial activity against various pathogens. For instance, minimum inhibitory concentration (MIC) assays revealed values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potency in inhibiting bacterial growth .
    PathogenMIC (μg/mL)MBC/MFC (μg/mL)
    Staphylococcus aureus0.220.25
    Staphylococcus epidermidis0.250.30
  • Anti-inflammatory and Anticancer Properties : The compound has shown promise in inhibiting inflammatory pathways and exhibiting cytotoxic effects against cancer cell lines. In vitro studies indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as a therapeutic agent .

Agricultural Applications

Triazole compounds are often utilized in agriculture as fungicides due to their ability to inhibit fungal growth. This compound may serve as a lead compound for developing new agricultural chemicals aimed at managing plant diseases caused by fungi.

Material Science

In material science, this compound can be used as a building block for synthesizing novel materials with unique properties. Its chemical structure allows for the modification and functionalization necessary for creating advanced materials suitable for various applications .

Antimicrobial Studies

In a study focusing on the antimicrobial efficacy of triazole derivatives, this compound was evaluated alongside other compounds. The results demonstrated that derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .

Cytotoxicity Assessment

Another study investigated the anticancer potential of various triazole derivatives, including this compound. The findings indicated that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Substituents at Position 1
  • Ethyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate : Replacing the phenyl group with a methyl group simplifies the structure, reducing steric hindrance and aromatic interactions. This derivative exhibits a lower melting point (37–39°C) compared to the phenyl analog, likely due to diminished crystal packing efficiency .
  • Such derivatives demonstrate antibacterial and anti-inflammatory activities, as shown in studies targeting microbial pathogens .
Substituents at Position 5
  • Ethyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate: The methyl group at position 5 increases hydrophobicity. This compound is synthesized via hydrolysis of ethyl 5-amino-triazole carboxylates and serves as a precursor for agrochemicals .
  • These derivatives are explored as kinase inhibitors .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • Methyl 1H-1,2,4-Triazole-3-Carboxylate : The methyl ester analog has a higher melting point (185–186°C) due to stronger intermolecular hydrogen bonding compared to ethyl esters. It is a common intermediate in antiviral drug synthesis .
  • Ethyl 5-Oxo-4-(2-Aryl-2-Oxoethyl)-1-Phenyl-1H-1,2,4-Triazole-3-Carboxylates: Introduction of a ketone group at position 4 and an oxoethyl side chain creates dihydrotriazole derivatives. These compounds exhibit enhanced bioactivity, such as adenosine receptor antagonism .

Complex Derivatives with Additional Rings

  • Ethyl 1-(4-Nitrophenyl)-5-Oxo-2,5-Dihydro-1H-1,2,4-Triazole-3-Carboxylate : The nitro group at position 1 and a saturated triazole ring alter electronic properties, making this derivative a candidate for high-energy materials .
  • Ethyl 3-(Trifluoromethylphenyl)-1H-1,2,4-Triazole-5-Carboxylate : Fluorinated substituents improve metabolic stability and lipophilicity, critical for CNS-targeting pharmaceuticals .

Biological Activity

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Overview of the Compound

This compound belongs to the triazole family, known for its five-membered ring structure containing three nitrogen atoms. This compound is primarily investigated for its potential applications in medicinal chemistry and agriculture due to its biological activity and chemical versatility .

Antimicrobial and Antifungal Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown significant efficacy against various pathogens.

In Vitro Studies

A study evaluated the compound's antimicrobial activity through minimum inhibitory concentration (MIC) assays. The results indicated that derivatives of this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL , making them potent against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The study also highlighted the compound's ability to inhibit biofilm formation, which is crucial for bacterial virulence .

PathogenMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

The mechanism by which this compound exerts its antimicrobial effects involves enzyme inhibition. The compound binds to specific active sites on microbial enzymes, disrupting their function and leading to cell death. This mechanism is similar to that observed in other triazole derivatives.

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial activity, this compound has been explored for its anti-inflammatory and anticancer potential.

Case Studies

Research has indicated that triazole derivatives can inhibit inflammatory pathways and exhibit cytotoxic effects against cancer cell lines. In one study, a series of triazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results demonstrated that certain derivatives showed significant cytotoxicity against cancer cells with IC50 values lower than those of standard chemotherapeutics .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole compounds to assess its relative biological activity:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateSignificant
1-(4-Methoxyphenyl)-5-(phenyl)-triazoleModerateHighLow
1-(4-Fluorophenyl)-triazoleLowModerateModerate

Q & A

Basic: What are the standard synthetic protocols for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, and how are intermediates purified?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate with α-bromoketones in the presence of potassium carbonate in a DMF/CH₃CN solvent system (1:9 ratio). Reaction progress is monitored via TLC, followed by solvent removal under reduced pressure. The crude product is precipitated in water, filtered, and washed with ether. Purification is achieved using column chromatography with eluents like cyclohexane/EtOAc (6:4) or recrystallization from ethyl acetate . For intermediates, flash chromatography (silica gel, EtOAc/hexane) ensures high purity (>98%) .

Advanced: How can conflicting crystallographic data on hydrogen bonding networks in triazole derivatives be resolved?

Methodological Answer:
Discrepancies arise from variations in crystal packing or solvent inclusion. To resolve these:

  • Refinement Tools: Use SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) for high-resolution refinement, incorporating restraints for disordered regions .
  • Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s formalism) to classify motifs (e.g., N–H⋯O vs. C–H⋯π interactions). For example, in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, intramolecular N4–H⋯O2 bonds and intermolecular water-mediated interactions were identified via X-ray diffraction .
  • Validation: Cross-reference with Cambridge Structural Database (CSD) entries to compare bond lengths/angles and validate against known triazole derivatives .

Advanced: How do researchers reconcile contradictory biological activity reports for triazole derivatives derived from this compound?

Methodological Answer:
Discrepancies may stem from:

  • Purity and Stereochemistry: Validate compound purity via HPLC (≥95%) and ¹H/¹³C NMR. Chiral derivatives require chiral stationary phase chromatography or optical rotation analysis .
  • Bioassay Conditions: Standardize assays (e.g., adenosine receptor binding) using controls like theophylline. For example, triazolo[4,3-a]pyrazine derivatives showed A1/A2A receptor affinity variations due to substituent electronic effects .
  • Metabolic Stability: Assess in vitro hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Triazole protons appear as singlets (δ 8.2–8.5 ppm), while ester carbonyl carbons resonate at ~165 ppm. Aromatic protons from the phenyl group show splitting patterns consistent with monosubstitution .
  • IR Spectroscopy: Confirm ester C=O stretching (∼1720 cm⁻¹) and triazole ring C=N absorption (∼1600 cm⁻¹) .
  • LC-MS: Molecular ion peaks (e.g., m/z 245 [M+H]⁺) and fragmentation patterns validate molecular weight and structural integrity .

Advanced: What computational strategies predict regioselectivity in alkylation reactions of this triazole scaffold?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. For example, N1 vs. N2 alkylation selectivity is influenced by frontier molecular orbitals (FMO) energy gaps. Electron-withdrawing substituents on the phenyl ring lower LUMO energy at N1, favoring alkylation there .
  • Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic sites. Triazole N4 typically shows higher electron density, making it reactive toward electrophiles .
  • MD Simulations: Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction pathways using GROMACS .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
  • Toxicity Data: While specific toxicity is understudied, structurally similar triazoles show moderate oral LD50 (e.g., 500–1000 mg/kg in rats). Treat as a potential irritant .

Advanced: How do steric/electronic effects of phenyl substituents influence alkylation regioselectivity?

Methodological Answer:

  • Electronic Effects: Electron-donating groups (e.g., -OMe) increase electron density at N1, favoring alkylation. Electron-withdrawing groups (e.g., -NO₂) shift reactivity to N2 due to resonance withdrawal .
  • Steric Effects: Bulky substituents (e.g., 2,4-diOMe) hinder approach to N1, directing alkylation to N2. This was observed in derivatives where 2,4-dimethoxyphenyl groups led to exclusive N2 product formation .
  • Kinetic vs. Thermodynamic Control: Use low-temperature reactions (0°C) to trap kinetic products (N1-alkylated), while heating (80°C) favors thermodynamic N2 products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
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ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

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